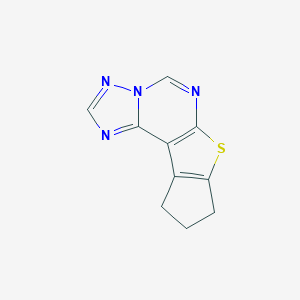![molecular formula C18H16FN3O2S2 B292488 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292488.png)
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as 'BTP-2', is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTP-2 has been extensively studied for its ability to modulate intracellular calcium signaling pathways, which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
作用机制
BTP-2 exerts its pharmacological effects by inhibiting the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum (ER) membrane. IP3Rs are involved in the release of calcium ions from the ER into the cytoplasm, which is a critical step in intracellular calcium signaling pathways. BTP-2 binds to the IP3R and stabilizes it in a closed state, thereby preventing the release of calcium ions from the ER.
Biochemical and physiological effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium signaling pathways, modulation of gene expression, and the induction of apoptosis in cancer cells. BTP-2 has also been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the main advantages of using BTP-2 in lab experiments is its high selectivity for IP3Rs, which allows for the specific modulation of intracellular calcium signaling pathways. However, one of the limitations of using BTP-2 is its relatively low potency, which requires high concentrations to achieve pharmacological effects.
未来方向
There are several potential future directions for the development of BTP-2 as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another direction is the development of more potent and selective IP3R inhibitors based on the structure of BTP-2. Finally, the therapeutic potential of BTP-2 in various disease states, including cancer, cardiovascular disease, and neurological disorders, warrants further investigation.
合成方法
BTP-2 can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(4-fluorophenyl)-2-oxoethylthioacetic acid, which is then reacted with 3-amino-4-chlorobenzothiophene to form the intermediate compound. The final step involves the reaction of the intermediate with 2,4-diamino-6-mercaptopyrimidine to form BTP-2.
科学研究应用
BTP-2 has been extensively studied for its potential therapeutic applications in various disease states, including cancer, cardiovascular disease, and neurological disorders. In cancer, BTP-2 has been shown to inhibit the proliferation of cancer cells by modulating intracellular calcium signaling pathways. In cardiovascular disease, BTP-2 has been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury. In neurological disorders, BTP-2 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
属性
分子式 |
C18H16FN3O2S2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16FN3O2S2/c19-11-7-5-10(6-8-11)13(23)9-25-18-21-16-15(17(24)22(18)20)12-3-1-2-4-14(12)26-16/h5-8H,1-4,9,20H2 |
InChI 键 |
LJZOLQAAUSGNEH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292407.png)
![3-Ethyl 6-methyl 7-methyl-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292408.png)
![3-Ethyl 6-methyl 1-(2-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292409.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292410.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B292412.png)
![3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292413.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292414.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B292417.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)
